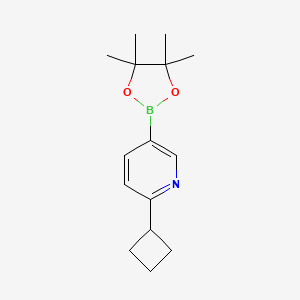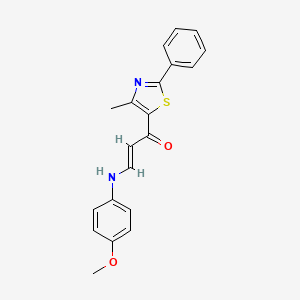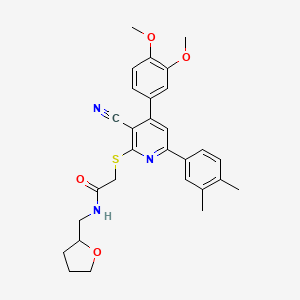
2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a related compound with the CAS Number: 1360914-08-4 . It has a molecular weight of 182.07 and its InChI Code is 1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 .
Synthesis Analysis
While specific synthesis methods for “2-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” were not found, a related compound “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is known to be synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s worth noting that arylboronic acids and esters, which include compounds like this, are used for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is known to be a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20C .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The synthesis of complex chemical structures often involves the use of specific compounds as building blocks or intermediates. For example, studies have detailed the synthesis and characterization of heteroleptic cyclometalated complexes, demonstrating the importance of ancillary ligands in color tuning for applications in light-emitting devices and biological labeling (Stagni et al., 2008). Such research underscores the role of precisely engineered compounds in developing materials with desirable photophysical properties.
Molecular Structure Analysis
The detailed analysis of molecular structures through techniques like X-ray diffraction and DFT studies reveals the physicochemical properties of compounds. For instance, studies on boric acid ester intermediates have shown how structural confirmation and conformational analyses can lead to a deeper understanding of molecular reactivity and stability (Huang et al., 2021). These insights are crucial for the rational design of new compounds with tailored properties.
Catalysis and Reaction Mechanisms
Compounds featuring boronic acid groups have been identified as catalysts in [2 + 2] photodimerization reactions, showcasing their utility in directing covalent bond formation (Campillo-Alvarado et al., 2018). Such studies not only highlight the functional versatility of these compounds but also their potential in facilitating environmentally friendly chemical syntheses.
Supramolecular Chemistry
The construction of supramolecular structures and the exploration of their responsive behaviors under various stimuli are key areas of interest in modern chemistry. Compounds with pyridine groups have been utilized to form environmentally responsive pseudorotaxanes, demonstrating their capability to undergo reversible transformations in response to external factors like pH and temperature (Gong et al., 2011).
Safety and Hazards
The compound “2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
2-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(17-10-12)11-6-5-7-11/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEDOUUYDZGFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)

![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)


![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)
![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)
![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)
